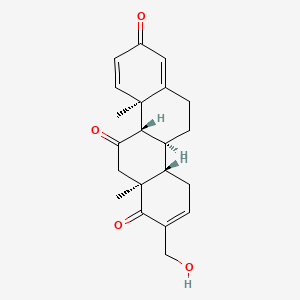
Prednisone Alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prednisone Alcohol: is a synthetic corticosteroid that is commonly used to reduce inflammation and suppress the immune system. It is often prescribed for a variety of conditions, including autoimmune diseases, allergic reactions, and certain types of cancer. Prednisone is a prodrug that is converted in the liver to its active form, prednisolone. The combination of prednisone and alcohol is generally not recommended due to the potential for increased side effects and interactions.
准备方法
Synthetic Routes and Reaction Conditions: Prednisone is typically synthesized from cortisone or hydrocortisone through a series of chemical reactions. One common method involves the oxidation of hydrocortisone to form prednisone. This process includes steps such as 3, 20-keto protective reaction, 11-keto reduction reaction, and 21-hydroxyl esterification reaction .
Industrial Production Methods: Industrial production of prednisone often involves large-scale chemical synthesis using advanced techniques to ensure high yield and purity. The process may include the use of mixed solvents, catalysts, and protective groups to facilitate the reactions and minimize byproducts .
化学反应分析
Types of Reactions: Prednisone undergoes various chemical reactions, including:
Oxidation: Conversion of hydrocortisone to prednisone.
Reduction: Reduction of 11-keto group to form prednisolone.
Esterification: Formation of esters at the 21-hydroxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Used in the oxidation of hydrocortisone.
Reducing Agents: Employed in the reduction of the 11-keto group.
Catalysts: Such as potassium hydroxide in methanol for esterification reactions.
Major Products:
Prednisolone: The active form of prednisone after reduction.
Various Esters: Formed during esterification reactions.
科学研究应用
Chemistry: Prednisone is used in research to study the synthesis and reactions of corticosteroids. It serves as a model compound for understanding the behavior of similar steroids.
Biology: In biological research, prednisone is used to investigate its effects on inflammation and immune response. It helps in understanding the mechanisms of action of corticosteroids in various biological systems.
Medicine: Prednisone is widely used in clinical research to evaluate its efficacy and safety in treating conditions such as rheumatoid arthritis, lupus, and asthma. It is also studied for its role in managing side effects of chemotherapy .
Industry: In the pharmaceutical industry, prednisone is used as a key ingredient in the formulation of anti-inflammatory and immunosuppressive drugs.
作用机制
Prednisone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to changes in gene expression that result in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The molecular targets include various cytokines and inflammatory mediators, which are downregulated by prednisone, leading to its anti-inflammatory and immunosuppressive effects.
相似化合物的比较
Prednisolone: The active form of prednisone with similar anti-inflammatory properties.
Methylprednisolone: Another corticosteroid with a similar mechanism of action but different potency and duration of effect.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Uniqueness: Prednisone is unique in its role as a prodrug that is converted to prednisolone in the liver. This conversion allows for a controlled release of the active compound, making it suitable for various therapeutic applications. Compared to other corticosteroids, prednisone has a balanced profile of anti-inflammatory and immunosuppressive effects, making it a versatile option for treating a wide range of conditions .
属性
分子式 |
C21H24O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
(4aS,4bS,10aR,10bS,12aS)-2-(hydroxymethyl)-10a,12a-dimethyl-4a,4b,5,6,10b,12-hexahydro-4H-chrysene-1,8,11-trione |
InChI |
InChI=1S/C21H24O4/c1-20-8-7-14(23)9-13(20)4-5-15-16-6-3-12(11-22)19(25)21(16,2)10-17(24)18(15)20/h3,7-9,15-16,18,22H,4-6,10-11H2,1-2H3/t15-,16-,18+,20-,21-/m0/s1 |
InChI 键 |
ULTHSBJTFLNUCR-VDBJYJQWSA-N |
手性 SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC=C(C2=O)CO)CCC4=CC(=O)C=C[C@]34C |
规范 SMILES |
CC12CC(=O)C3C(C1CC=C(C2=O)CO)CCC4=CC(=O)C=CC34C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


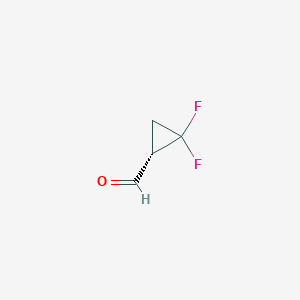
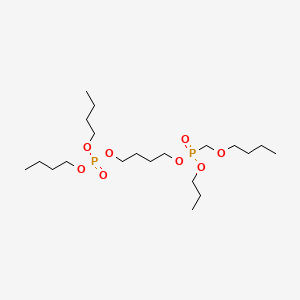
![4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B13862649.png)


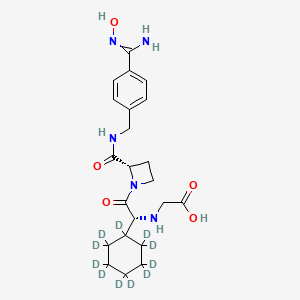
![1-(Diphenylmethyl)-4-[4-phenyl-1-(2-phenylethenyl)-3-buten-1-yl]piperazine;Cinnarizine Impurity D; Cinnarizine EP Impurity D](/img/structure/B13862675.png)
![Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B13862681.png)
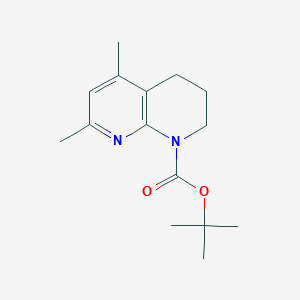
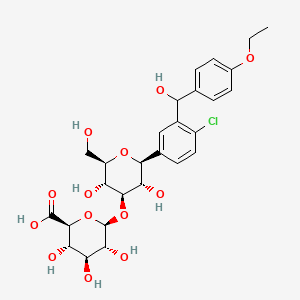
![sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13862694.png)
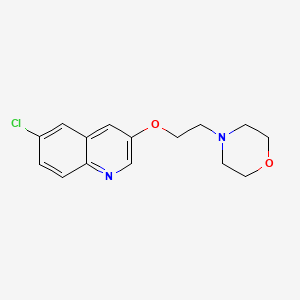
![22-Methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B13862704.png)
![2-[[4-[N,N-bis(trideuteriomethyl)carbamimidoyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B13862713.png)
